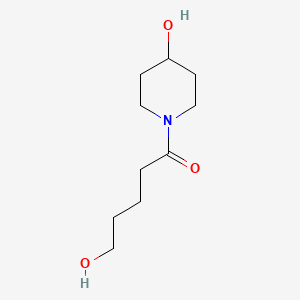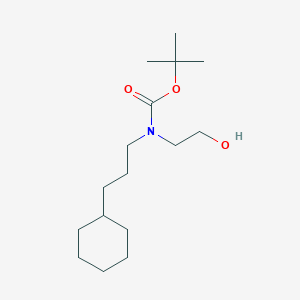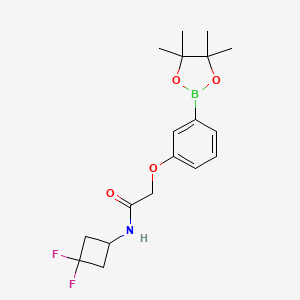
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which includes a difluorocyclobutyl group and a boronate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide typically involves multiple steps:
Formation of the Difluorocyclobutyl Intermediate: This step involves the synthesis of the 3,3-difluorocyclobutyl moiety. A common method includes the cyclization of a suitable precursor under fluorinating conditions.
Boronate Ester Formation: The boronate ester group is introduced via a reaction between a phenol derivative and bis(pinacolato)diboron in the presence of a palladium catalyst.
Coupling Reaction: The final step involves coupling the difluorocyclobutyl intermediate with the boronate ester derivative using a suitable coupling agent, such as a carbodiimide, under mild conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester group, to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).
Substitution: Electrophilic reagents like halogens or nitrating agents can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic acids or phenols.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. The difluorocyclobutyl group can impart unique pharmacokinetic properties, such as increased metabolic stability and improved bioavailability. Additionally, the boronate ester group can be used to target specific biological pathways, making it a valuable tool in drug discovery.
Industry
In materials science, the compound can be used to synthesize polymers or other materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of advanced materials.
Mecanismo De Acción
The mechanism by which N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluorocyclobutyl group can enhance binding affinity and selectivity, while the boronate ester can form reversible covalent bonds with biological targets, such as serine or threonine residues in enzymes.
Comparación Con Compuestos Similares
Similar Compounds
N-(3,3-Difluorocyclobutyl)-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide: can be compared with other boronate ester-containing compounds, such as:
Uniqueness
The unique combination of a difluorocyclobutyl group and a boronate ester in this compound provides distinct advantages. The difluorocyclobutyl group enhances metabolic stability and bioavailability, while the boronate ester allows for versatile chemical modifications and interactions with biological targets. This makes the compound particularly valuable in drug discovery and materials science.
Propiedades
Fórmula molecular |
C18H24BF2NO4 |
|---|---|
Peso molecular |
367.2 g/mol |
Nombre IUPAC |
N-(3,3-difluorocyclobutyl)-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetamide |
InChI |
InChI=1S/C18H24BF2NO4/c1-16(2)17(3,4)26-19(25-16)12-6-5-7-14(8-12)24-11-15(23)22-13-9-18(20,21)10-13/h5-8,13H,9-11H2,1-4H3,(H,22,23) |
Clave InChI |
BBMOJAOYKDGRSU-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(=O)NC3CC(C3)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)
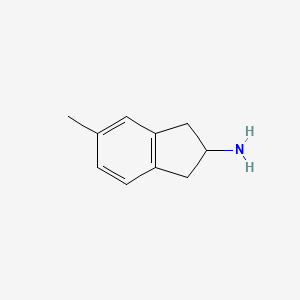


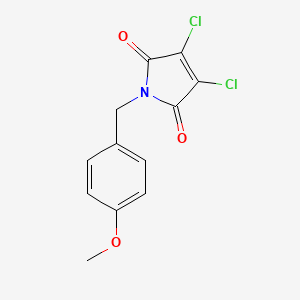

![5-[Ethoxy(oxo)methane]-2-(4-fluorophenyl)-1H-1,3-benzodiazol-1-yl](/img/structure/B12079941.png)

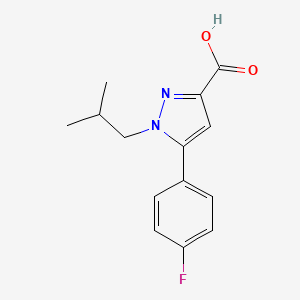
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)

